- Pyrido[2,3-b]indole derivatives as kinase inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

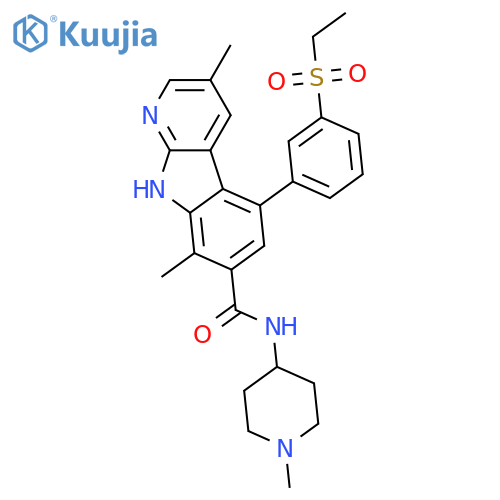

Cas no 934541-31-8 (TAK-901)

TAK-901 structure

اسم المنتج:TAK-901

كاس عدد:934541-31-8

وسط:C28H32N4O3S

ميغاواط:504.643685340881

MDL:MFCD18782651

CID:822530

PubChem ID:16124208

TAK-901 الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- TAK901

- TAK-901

- 5-(3-(Ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide

- 5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide

- 5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide

- PACLITAXEL C

- 5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide (ACI)

- TAK 901

- NCGC00346645-05

- GLXC-03276

- NSC803712

- HY-12201

- WKDACQVEJIVHMZ-UHFFFAOYSA-N

- SB19309

- CHEMBL3544932

- DB12756

- EX-A874

- J-516603

- HMS3656F17

- SMR004701282

- SW220051-1

- MFCD18782651

- NSC762151

- AC-32836

- NS00072151

- SCHEMBL645679

- NSC-762151

- DB-044972

- SDCCGSBI-0654430.P001

- AS-19385

- UNII-DM9UIR23R7

- MLS006010174

- AKOS005266666

- 5-[3-(ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide

- NCGC00346645-01

- CCG-269734

- 934541-31-8

- Z2037281050

- s2718

- BRD-K01683783-001-02-6

- 9H-PYRIDO(2,3-B)INDOLE-7-CARBOXAMIDE, 5-(3-(ETHYLSULFONYL)PHENYL)-3,8-DIMETHYL-N-(1-METHYL-4-PIPERIDINYL)-

- DM9UIR23R7

- Q27276478

- DTXSID70583097

- CS-0243

- NCGC00346645-04

- NSC-803712

- NCGC00346645-03

-

- MDL: MFCD18782651

- نواة داخلي: 1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33)

- مفتاح Inchi: WKDACQVEJIVHMZ-UHFFFAOYSA-N

- ابتسامات: O=C(C1C(C)=C2C(C3C(N2)=NC=C(C)C=3)=C(C2C=C(S(CC)(=O)=O)C=CC=2)C=1)NC1CCN(C)CC1

حساب السمة

- نوعية دقيقة: 504.22000

- النظائر كتلة واحدة: 504.21951207g/mol

- النظائر الذرية العد: 0

- الرابطة الهيدروجينية المانحين العد: 2

- عدد مستقبلات الهيدروجين بوند: 7

- عدد الذرات الثقيلة: 36

- تدوير ملزمة العد: 6

- تعقيدات: 884

- رابطة تساهمية وحدة العد: 1

- مركز ستيريو الذرية العد: 0

- عدد غير محدد من مراكز ستيريو الذرية: 0

- السندات الثابتة ستيريو مركز العد: 0

- غير محدد بوند مركز ستيريو العد: 0

- إكسلوغ 3: 4.5

- طوبولوجي سطح القطب: 104Ų

الخصائص التجريبية

- كثيف: 1.33

- نقطة الغليان: 761.7±60.0°C at 760 mmHg

- بسا: 107.03000

- لوغب: 6.21100

TAK-901 الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| abcr | AB451070-10 mg |

5-(3-(Ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide |

934541-31-8 | 10mg |

€395.50 | 2023-07-18 | ||

| ChemScence | CS-0243-100mg |

TAK-901 |

934541-31-8 | 99.80% | 100mg |

$825.0 | 2022-04-26 | |

| eNovation Chemicals LLC | D372323-100mg |

5-[3-(Ethylsulfonyl)phenyl]-3,8-dimethyl-N-(1-methyl-4-piperidinyl)-9H-pyrido[2,3-b]indole-7-carboxamide |

934541-31-8 | 98% | 100mg |

$750 | 2024-05-24 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6412-200mg |

TAK-901 |

934541-31-8 | 98% | 200mg |

¥12099.00 | 2023-09-10 | |

| TRC | T004920-5mg |

TAK-901 |

934541-31-8 | 5mg |

$ 236.00 | 2023-04-16 | ||

| ChemScence | CS-0243-10mg |

TAK-901 |

934541-31-8 | 99.80% | 10mg |

$176.0 | 2022-04-26 | |

| MedChemExpress | HY-12201-5mg |

TAK-901 |

934541-31-8 | 99.84% | 5mg |

¥800 | 2024-05-24 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2709-100 mg |

TAK901 |

934541-31-8 | 99.17% | 100MG |

¥6785.00 | 2021-09-23 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2709-1 mL * 10 mM (in DMSO) |

TAK901 |

934541-31-8 | 99.17% | 1 mL * 10 mM (in DMSO) |

¥1475.00 | 2021-09-23 | |

| S e l l e c k ZHONG GUO | S2718-10mg |

TAK-901 |

934541-31-8 | 99.83% | 10mg |

¥2636.56 | 2023-09-15 |

TAK-901 طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide , Dichloromethane ; 30 min, rt

1.2 Reagents: Sodium bicarbonate ; basified

1.2 Reagents: Sodium bicarbonate ; basified

المراجع

طريقة الإنتاج 2

رد فعل الشرط

المراجع

- Polymorphs of hydrochloride salt of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide to treat a diseases involving kinase activity, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide , Dichloromethane ; 30 min, rt

المراجع

- Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide for disease treatment, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط

المراجع

- Polymorphs of 5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-n-(1-methylpiperidin-4-yl)-9h-pyrido[2,3-b]indole-7-carboxamide and methods of use therefor, United States, , ,

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide , Dichloromethane ; 30 min, rt

المراجع

- Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 6

رد فعل الشرط

المراجع

- Preparation of pyridoindoles as kinase inhibiting compounds for treating and preventing kinase-associated diseases, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط

1.1 Reagents: 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: N-Methyl-2-pyrrolidone ; 2 h, 20 - 30 °C

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; rt

المراجع

- Integrated Cross-Coupling Strategy for an α-Carboline-Based Aurora B Kinase Inhibitor, Journal of Organic Chemistry, 2015, 80(3), 1564-1568

طريقة الإنتاج 8

رد فعل الشرط

1.1 Reagents: Triethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 2 d, rt

المراجع

- Preparation of pyridoindoles as kinase inhibitors, United States, , ,

TAK-901 Raw materials

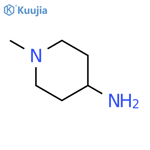

- 1-methylpiperidin-4-amine

- 5-[3-(ethylsulfonyl)phenyl]-4,8-dimethyl-9h-pyrido[2,3-b]indole-7 -carboxylic Acid

TAK-901 Preparation Products

TAK-901 الوثائق ذات الصلة

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

934541-31-8 (TAK-901) منتجات ذات صلة

- 2877650-11-6(2-[3-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methyl-3,4-dihydroquinazolin-4-one)

- 14134-06-6(9-Vinylphenanthrene)

- 1803741-53-8(1-(5-Bromo-2-(difluoromethoxy)phenyl)-3-chloropropan-2-one)

- 1204348-46-8(3-(5-chloro-2-methoxyphenyl)prop-2-enal)

- 1146-39-0(1-Nitro-4-(phenylsulfonyl)benzene)

- 1099130-23-0(4-4-(2-Methoxyethyl)phenoxyaniline)

- 14292-26-3(3-Hydroxydecanoic acid)

- 385383-32-4(4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide)

- 3211-93-6(Bicyclo[2.2.1]hept-5-ene-2-methanamine, (1R,2S,4R)-rel-)

- 2055390-05-9(1-Phenyl-2-(trifluoromethoxy)ethanamine hydrochloride)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:934541-31-8)TAK-901

نقاء:99%/99%

كمية:25mg/50mg

الأسعار ($):281.0/482.0

atkchemica

(CAS:934541-31-8)TAK-901

نقاء:95%+

كمية:1g/5g/10g/100g

الأسعار ($):استفسار